(R)-3-(3-Methoxyphenoxy)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-(3-methoxyphenoxy)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-9-3-2-4-10(7-9)14-11-5-6-12-8-11/h2-4,7,11-12H,5-6,8H2,1H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJBWNVKUCYHJV-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)O[C@@H]2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270722 | |
| Record name | Pyrrolidine, 3-(3-methoxyphenoxy)-, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-28-0 | |
| Record name | Pyrrolidine, 3-(3-methoxyphenoxy)-, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, 3-(3-methoxyphenoxy)-, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Medicinal Chemistry and Structure Activity Relationship Sar Studies
Design Principles for (R)-3-(3-Methoxyphenoxy)pyrrolidine Analogues
The design of analogues based on the this compound structure is a strategic effort to optimize potency, selectivity, and pharmacokinetic properties. The core structure itself, comprising a pyrrolidine (B122466) ring linked to a substituted phenoxy group, provides a versatile template for modification. nih.govekb.eg
Rationale for Phenoxy and Methoxy (B1213986) Substitutions
The phenoxy group serves as a critical anchoring point, capable of various interactions with the target protein, often the norepinephrine (B1679862) transporter (NET) or serotonin (B10506) transporter (SERT). nih.govnih.gov The aromatic nature of the phenyl ring allows for potential π-π stacking interactions with aromatic amino acid residues within the transporter's binding site.
Exploration of Substituent Effects on Pyrrolidine Nitrogen and Ring Positions
The pyrrolidine ring itself offers multiple points for chemical modification to explore the SAR. The pyrrolidine nitrogen is a key basic center, which is typically protonated at physiological pH, allowing for a crucial ionic interaction with an acidic residue (like an aspartate) in the transporter's binding pocket. nih.gov Modifications at this position, such as N-methylation or the introduction of larger alkyl groups, can modulate basicity, lipophilicity, and steric bulk, which in turn affects binding affinity and can introduce selectivity for different transporters.
Substitutions on the carbon atoms of the pyrrolidine ring are also a central strategy in analogue design. nih.gov For instance, introducing substituents at the 3- and 4-positions can influence the ring's conformation (puckering) and orient the key interacting groups (like the phenoxy moiety) in a more favorable or unfavorable way within the binding site. ekb.eg A series of 3,3-disubstituted pyrrolidine analogues have been developed as potent monoamine triple reuptake inhibitors. nih.gov
Structure-Activity Relationship (SAR) Elucidation
Systematic SAR studies are essential to map the relationship between the chemical structure of the analogues and their biological activity. This involves synthesizing and testing a series of related compounds where specific parts of the molecule are systematically changed. umn.edu
Positional Scanning and Substituent Variation Effects on Biological Activity
Positional scanning involves moving substituents around the aromatic ring and the pyrrolidine core to determine the optimal placement for activity. For the phenoxy ring, this means exploring substitutions at the ortho (2-), meta (3-), and para (4-) positions.
Studies on related 3-substituted pyrrolidines have shown that the nature and position of the substituent on the aryl ring are critical for potency at the norepinephrine transporter (NET) and serotonin transporter (SERT). For example, in a series of 3-aryl-pyrrolidine derivatives, it was found that certain substitutions led to high affinity for both SERT and NET. nih.gov
The table below presents SAR data for a series of 3-substituted pyrrolidine analogues, highlighting the impact of varying the aryl substituent on binding affinity for the human serotonin (hSERT), norepinephrine (hNET), and dopamine (B1211576) (hDAT) transporters.
| Compound | Ar (Aryl Group) | hSERT K_i (nM) | hNET K_i (nM) | hDAT K_i (nM) |
| 1 | 3-Methoxyphenyl | 1.9 | 16 | 1300 |
| 2 | Phenyl | 1.8 | 32 | 1900 |
| 3 | 3-Chlorophenyl | 1.1 | 12 | 1100 |
| 4 | 3-Fluorophenyl | 1.4 | 12 | 1600 |
| 5 | 3-Methylphenyl | 2.1 | 20 | 2500 |
| 6 | 3,5-Difluorophenyl | 1.5 | 4.3 | 1100 |
Data sourced from research on 3-substituted pyrrolidines as dual serotonin and norepinephrine reuptake inhibitors. nih.gov K_i represents the inhibition constant; a lower value indicates higher binding affinity.
From this data, several SAR trends can be observed:
Meta-Substitution: Compounds with substituents at the 3-position (meta) of the phenyl ring (Compounds 1, 3, 4, 5) generally exhibit high affinity for both hSERT and hNET.
Electronic Effects: Introducing an electron-withdrawing group like chloro (Compound 3) or fluoro (Compound 4) at the 3-position maintains or slightly improves affinity for hSERT and hNET compared to the unsubstituted phenyl analogue (Compound 2).
Steric and Lipophilic Effects: A small alkyl group like methyl (Compound 5) is well-tolerated, showing similar potency to the parent methoxy compound.
Multiple Substitutions: The addition of a second fluorine atom at the 5-position (Compound 6) significantly improves hNET affinity while maintaining high hSERT affinity, demonstrating a synergistic effect and leading to a more balanced dual inhibitor profile.
Stereochemical Influence on Activity Profiles
Stereochemistry is a critical determinant of biological activity for this class of compounds. The "(R)" designation in this compound specifies a particular three-dimensional arrangement of the atoms, which dictates how the molecule fits into the chiral environment of the transporter's binding site. The presence of chiral centers, such as the C3 position of the pyrrolidine ring, allows for fine-tuning of activity. nih.gov
It is well-established that the different enantiomers of a chiral drug can have vastly different potencies and even different pharmacological activities. For pyrrolidine derivatives, the relative stereochemistry significantly influences the conformational preferences of the ring. ekb.eg This, in turn, affects the spatial orientation of the crucial phenoxy group. Often, one enantiomer will fit optimally into the binding pocket, leading to a much higher affinity than the other. For many monoamine reuptake inhibitors based on this scaffold, the (R)-enantiomer is found to be the more potent isomer for inhibiting norepinephrine reuptake. nih.gov
Rational Design Based on Ligand-Target Interactions
Advances in structural biology, including the determination of X-ray crystal structures of monoamine transporters and their homologues, have provided a foundation for rational drug design. nih.govnih.gov These structures reveal the key amino acid residues that form the binding pocket and interact with ligands.
The primary binding site in these transporters is complex, often divided into subsites. nih.gov Rational design aims to create analogues that optimize interactions with these subsites. For example, knowing that a specific region of the binding site is hydrophobic allows for the targeted addition of lipophilic groups to a new analogue to increase binding affinity. Conversely, identifying a hydrogen-bond donor or acceptor in the protein allows for the incorporation of a corresponding acceptor or donor on the ligand.
The design of potent and selective norepinephrine reuptake inhibitors is guided by understanding the specific interactions within the NET binding site. Norepinephrine itself binds in a distinct pose, and inhibitors like duloxetine (B1670986) have been shown to occupy the same region. nih.gov By modeling how analogues of this compound fit into this site, medicinal chemists can make informed decisions about which modifications are most likely to improve potency and selectivity. For instance, the methoxy group can be positioned to interact with a specific polar residue, while the pyrrolidine nitrogen forms a salt bridge with a key aspartate residue, anchoring the molecule in the binding site. nih.govnih.gov This structure-based approach accelerates the discovery of new, more effective drug candidates.
Lead Optimization Strategies Involving the this compound Scaffold
The journey from a promising hit compound to a viable drug candidate is paved with meticulous molecular modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties. The this compound scaffold has proven to be a malleable platform for such endeavors, allowing medicinal chemists to explore diverse chemical space and refine pharmacological profiles.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a compound with a structurally different scaffold while retaining its biological activity. nih.govnih.gov This approach can lead to the discovery of novel intellectual property, improved physicochemical properties, and enhanced target engagement. While specific examples of scaffold hopping originating directly from this compound are not extensively documented in publicly available literature, the broader class of 3-phenoxypyrrolidines has served as a template for designing new monoamine reuptake inhibitors. nih.govebi.ac.uk
Bioisosteric replacement, a more conservative but equally crucial strategy, involves the substitution of one atom or group of atoms with another that possesses similar physical or chemical properties, leading to a molecule with comparable biological activity. cambridgemedchemconsulting.comspirochem.com This technique is frequently employed to address liabilities such as metabolic instability or to fine-tune binding interactions.
In the context of the this compound scaffold, the 3-methoxyphenoxy moiety itself can be a target for bioisosteric replacement. For instance, to modulate properties like lipophilicity and metabolic stability, the methoxy group can be replaced with other substituents. While direct bioisosteric replacement studies on this compound are not explicitly detailed, general principles of bioisosterism can be applied. For example, replacing the methoxy group with a fluoro or a trifluoromethyl group can alter the electronic properties and metabolic fate of the molecule. acs.org
A hypothetical exploration of bioisosteric replacements for the methoxy group in the this compound scaffold is presented in the table below, illustrating potential modifications and their anticipated impact on key drug-like properties.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Properties |
| 3-Methoxy | 3-Fluoro | Similar size, alters electronics, may block metabolism | Increased metabolic stability, altered binding affinity |
| 3-Methoxy | 3-Trifluoromethyl | Electron-withdrawing, increases lipophilicity | Potential for altered selectivity, improved CNS penetration |
| 3-Methoxy | 3-Cyano | Polar, electron-withdrawing | May improve solubility, alter binding mode |
| 3-Methoxy | 3-Hydroxyl | Can form hydrogen bonds, potential for prodrug strategies | Increased polarity, potential for improved binding affinity |
Fragment-Based Drug Discovery Applications
Fragment-based drug discovery (FBDD) has gained prominence as an efficient method for identifying lead compounds. nih.govnih.gov This approach involves screening small, low-molecular-weight fragments that typically exhibit weak binding to the target protein. The structural information gleaned from these fragment-target complexes then guides the elaboration of the fragment into a more potent lead molecule.
The this compound scaffold and its constituent parts represent attractive fragments for FBDD libraries, particularly for targets within the central nervous system. The pyrrolidine ring offers a three-dimensional character that can effectively probe binding pockets, while the phenoxy group provides a vector for establishing key interactions. nih.gov
Libraries of fragments containing the 3-phenoxypyrrolidine (B3389589) core can be screened against various G-protein coupled receptors (GPCRs) and monoamine transporters. nih.govnih.gov Although specific screening data for fragments derived directly from this compound are not widely published, the utility of related pyrrolidine-based fragments is well-established in the discovery of ligands for these target classes.
The table below illustrates a hypothetical fragment evolution process starting from a simple pyrrolidine-ether fragment, demonstrating how it could be elaborated into a more complex molecule resembling the this compound scaffold.
| Fragment | Elaboration Step | Resulting Compound | Rationale |
| (R)-3-Hydroxypyrrolidine | Etherification with 3-bromophenol | (R)-3-(3-Phenoxy)pyrrolidine | Introduction of an aromatic ring to explore new binding interactions. |
| (R)-3-(3-Phenoxy)pyrrolidine | Methoxy substitution on the phenyl ring | This compound | To improve metabolic stability and fine-tune electronic properties for enhanced target engagement. |
Preclinical Pharmacological Investigations and Mechanistic Characterization
Target Identification and Validation Methodologies
The initial stages of drug development for a novel compound like (R)-3-(3-Methoxyphenoxy)pyrrolidine involve a comprehensive effort to identify its molecular targets and validate their relevance to disease. This process utilizes a variety of sophisticated techniques.
Biochemical Screening Assays
Biochemical screening assays represent a foundational approach in target identification. These in vitro assays are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor. For instance, a fluorescence-based assay was optimized to screen a library of compounds against P. aeruginosa PBP3, a key enzyme in bacterial cell wall synthesis. nih.gov This high-throughput screening (HTS) method led to the identification of a pyrrolidine-2,3-dione (B1313883) scaffold as a potential inhibitor. nih.gov Such assays are crucial for initial hit identification and for understanding the fundamental biochemical activity of a compound. The robustness of these assays is often assessed by statistical parameters like the Z'-factor, with a value of 0.73 ± 0.28 indicating a suitable and reliable assay for HTS. nih.gov
Chemical Proteomics Approaches for Target Elucidation
Once a compound demonstrates interesting phenotypic activity, chemical proteomics is employed to identify its direct protein targets within a complex biological system. This technique can involve the use of chemical probes to capture and identify protein interactors. nih.gov For example, a proteomic platform was used to discover small molecules that alter protein complexes in human cells. nih.gov This approach can reveal not only the primary target but also off-target interactions, providing a comprehensive view of the compound's mechanism of action. nih.gov Chemical proteomics has been instrumental in understanding how natural products, such as phloroglucinol (B13840) meroterpenoids, interact with and modify specific lysine (B10760008) residues in proteins crucial for cancer metabolism. chemrxiv.org
Genetic and Epigenetic Modulations for Target Validation
Following target identification, it is essential to validate that modulation of the identified target is indeed responsible for the observed phenotype. Genetic techniques, such as CRISPR/Cas9-mediated gene knockout, can be used to mimic the effect of a drug by silencing the expression of the putative target protein. nih.gov For instance, the genetic disruption of PSME1 or PSME2 was shown to have specific effects on the PA28 complex. nih.gov
Epigenetic modulation, which involves changes in gene expression without altering the DNA sequence itself, is another critical area of investigation. nih.gov Compounds can influence epigenetic mechanisms, such as DNA methylation and histone modification, thereby altering the transcription of target genes. nih.govmdpi.com Understanding how a compound like this compound might induce epigenetic changes is crucial for a complete mechanistic understanding. mdpi.comnih.gov
Receptor Binding and Functional Assays
To characterize the interaction of this compound with specific receptor systems, radioligand binding and functional assays are employed. These assays provide quantitative data on the affinity of the compound for a receptor and its ability to elicit a functional response.
Radioligand Binding Studies on Specific Receptors (e.g., Adrenoceptors, Histamine (B1213489) Receptors)
Radioligand binding assays are a classic and powerful tool for studying receptor pharmacology. uni-regensburg.denih.gov These assays use a radioactively labeled ligand (radioligand) that binds to the receptor of interest. By competing with the radioligand, an unlabeled compound like this compound can reveal its own binding affinity for the receptor.
Adrenoceptors: The adrenergic receptor family, which includes α and β subtypes, is a common target for therapeutic agents. nih.gov Radioligand binding studies are used to determine the density and subtype of adrenoceptors in various tissues. For example, [¹²⁵I]Iodo-(±)-cyanopindolol is a commonly used radioligand for studying β-adrenergic receptors. nih.gov Competition binding experiments with subtype-selective ligands can elucidate the relative expression of β-adrenergic receptor subtypes. nih.gov
Histamine Receptors: Similarly, the histamine receptor family (H1, H2, H3, and H4) is another important target class. Radioligands have been instrumental in characterizing these receptors. uni-regensburg.de For instance, [³H]-N-α-methylhistamine has been used as a radioligand for the H3 receptor. nih.gov Challenges in radioligand development include achieving high specificity and low non-specific binding. uni-regensburg.de Some H3 receptor inverse agonists have been shown to decrease [³⁵S]GTPγ[S] binding, indicating their ability to reduce the constitutive activity of the receptor. nih.gov The development of new and more specific radioligands, such as [³H]SB 206606 for the β3-adrenergic receptor, has significantly advanced the field. nih.gov
Below is a hypothetical data table illustrating the kind of results that would be generated from radioligand binding assays for this compound.
| Receptor Subtype | Radioligand | Ki (nM) for this compound |
| α1-Adrenoceptor | [³H]-Prazosin | 50 |
| α2-Adrenoceptor | [³H]-Rauwolscine | 150 |
| β1-Adrenoceptor | [¹²⁵I]-Cyanopindolol | 25 |
| β2-Adrenoceptor | [¹²⁵I]-Cyanopindolol | 75 |
| Histamine H1 | [³H]-Pyrilamine | >1000 |
| Histamine H2 | [³H]-Tiotidine | >1000 |
| Histamine H3 | [³H]-Nα-methylhistamine | 8 |
| Note: This table is for illustrative purposes only and does not represent actual experimental data. |
In vitro Receptor Activation and Inhibition Assays
The interaction of this compound with various receptors has been a subject of scientific inquiry to determine its potential as a therapeutic agent. Research into pyrrolidine-based structures suggests a broad range of receptor affinities. For instance, derivatives of pyrrolidine (B122466) have been explored as ligands for histamine H3 receptors and 5-HT3 receptors. researchgate.netnih.gov Specifically, studies on related pyrrolidine analogues have demonstrated their capacity to bind to these receptors, indicating the potential for this compound to exhibit similar properties. researchgate.netnih.gov However, detailed in vitro binding assays and functional studies determining the specific agonist or antagonist activity of this compound at a comprehensive panel of receptors are not extensively documented in publicly available literature.
Enzyme Modulation and Inhibition Studies
The pyrrolidine scaffold is a key feature in many enzyme inhibitors, highlighting the potential of this compound to modulate enzyme activity.
Kinetic Characterization of Enzyme Inhibition (e.g., DPP-IV)
Dipeptidyl peptidase-IV (DPP-IV) is a well-established target for the management of type 2 diabetes, and many DPP-IV inhibitors incorporate a pyrrolidine motif. nih.govnih.gov This structural feature is often crucial for the inhibitor's interaction with the active site of the enzyme. The development of potent DPP-IV inhibitors has been a significant area of research, with some compounds exhibiting IC50 values in the nanomolar range. targetmol.com While the general class of pyrrolidine-containing compounds has shown significant DPP-IV inhibitory activity, specific kinetic data and the inhibition constant (Ki) for this compound are not detailed in the available scientific literature. The mechanism of inhibition for related compounds often involves competitive and reversible binding to the enzyme's active site. mdpi.com
Structure-Guided Design of Enzyme Modulators
The design of enzyme modulators frequently utilizes the pyrrolidine ring as a core structural element. Structure-activity relationship (SAR) studies on various series of pyrrolidine derivatives have been conducted to optimize their inhibitory potency and selectivity. For example, in the context of histamine H3 receptor antagonists, the modification of the pyrrolidine ring and its substituents has been shown to significantly impact binding affinity. researchgate.net Similarly, for β-N-acetylhexosaminidase inhibitors, the stereochemistry and substitution pattern of the pyrrolidine ring are critical for potent inhibition. nih.gov These principles of structure-guided design suggest that the methoxyphenoxy group and the stereochemistry of the pyrrolidine in this compound are likely key determinants of its potential enzyme modulating activity.
Cellular Pathway Perturbation Analysis
The potential of this compound to interfere with cellular signaling and regulatory networks is an area of active investigation, drawing inferences from the activities of structurally related compounds.
Investigations of Cell Signaling Cascades
The modulation of receptors and enzymes by small molecules like pyrrolidine derivatives can lead to significant perturbations in intracellular signaling cascades. For example, the inhibition of DPP-IV can lead to an increase in the levels of incretin (B1656795) hormones, which in turn modulates insulin (B600854) secretion through signaling pathways in pancreatic beta cells. nih.gov Furthermore, the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for cell growth, proliferation, and survival, can be influenced by various upstream signals that could potentially be modulated by compounds like this compound. nih.gov However, direct evidence linking this specific compound to the modulation of particular signaling cascades is not yet available.
Analysis of Gene Expression and Protein Regulation
The downstream effects of modulating cellular pathways often manifest as changes in gene expression and protein regulation. Transcriptomic and proteomic analyses are powerful tools to uncover these changes. For instance, studies on other therapeutic agents have utilized genome-wide gene expression analysis to understand their molecular mechanisms and potential toxicities. nih.gov Such analyses can reveal upregulation or downregulation of specific genes and proteins involved in various cellular processes, including cell death, immune response, and metabolism. nih.govnih.gov While these methodologies are applicable, specific studies detailing the impact of this compound on global gene and protein expression profiles have not been reported.
In vitro Biological Activity Assessments
In vitro studies are fundamental in characterizing the biological effects of a compound at the cellular and molecular level. The following subsections review the available data on the in vitro activities of this compound.
Antiproliferative Activity in Cancer Cell Lines
A comprehensive review of the scientific literature reveals a lack of studies investigating the antiproliferative activity of this compound in cancer cell lines. While the pyrrolidine scaffold is a component of some compounds evaluated for their anticancer effects, no specific data on the growth inhibition or cytotoxic effects of this compound against any cancer cell lines have been published. mdpi.comnih.govnih.govfrontiersin.orgresearchgate.netmdpi.comresearchgate.net Consequently, there is no available data to present in a tabular format regarding its antiproliferative potential.
Quorum Sensing Inhibition in Microbial Systems
Quorum sensing is a mechanism of cell-to-cell communication in bacteria that regulates various processes, including virulence and biofilm formation, making its inhibition a target for novel antimicrobial strategies. nih.govnih.gov However, there are no published scientific studies to date that have assessed the ability of this compound to act as a quorum sensing inhibitor in any microbial system. As such, its potential in this area remains uncharacterized.
Radioprotective Effects in Cellular Models
The potential for chemical compounds to protect cells from the damaging effects of ionizing radiation is an area of significant research interest. nih.gov Despite this, an extensive search of the scientific literature indicates that this compound has not been evaluated for any radioprotective effects in cellular models. Therefore, no data are available on its capacity to mitigate radiation-induced cellular damage.
In vivo Preclinical Pharmacological Characterization in Animal Models
In vivo studies in animal models are crucial for understanding the systemic effects and potential therapeutic applications of a compound. This section addresses the available preclinical data for this compound from such models.
Pharmacodynamic Marker Evaluation in Animal Models
Pharmacodynamic markers are used to measure the biological effects of a drug on the body. The evaluation of such markers in animal models can provide insight into a compound's mechanism of action and dose-response relationship. At present, there is no published research detailing the evaluation of any pharmacodynamic markers in animal models following the administration of this compound.
Behavioral Pharmacology Assessments (e.g., Locomotor Activity, Discriminative Stimulus Effects, Conditioned Place Preference in Rodents)
Behavioral pharmacology assessments in rodents are standard methods to evaluate the psychoactive and abuse potential of novel compounds. These tests include the measurement of spontaneous locomotor activity, the ability of a compound to substitute for a known drug of abuse in discriminative stimulus paradigms, and the rewarding or aversive properties of a compound as measured by conditioned place preference. nih.govnih.govnih.govresearchgate.netnih.gov
A thorough review of the scientific literature indicates that no specific studies on the locomotor, discriminative stimulus, or conditioned place preference effects of this compound have been published. While structurally related pyrrolidine-containing compounds, such as certain synthetic cathinones, have been extensively studied in these behavioral paradigms, no such data are available for this compound itself. d-nb.inforesearchgate.netnih.govnih.govresearchgate.net Therefore, its behavioral pharmacology profile in animal models has not been characterized.
Mechanistic Insights from Animal Studies (e.g., Anticonvulsant Effects in Rodent Models)
Comprehensive searches of scientific literature and databases did not yield specific studies investigating the anticonvulsant effects of this compound in rodent models. Standard preclinical screening for anticonvulsant activity typically involves a battery of tests in rodents, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models, which represent generalized tonic-clonic, myoclonic, and psychomotor seizures, respectively. However, no data from such studies for this specific compound are publicly available.
While research on other pyrrolidine derivatives has demonstrated a range of anticonvulsant activities, these findings cannot be directly extrapolated to this compound. The structure-activity relationship within this chemical class is complex, with minor structural modifications often leading to significant changes in pharmacological profiles. Therefore, without specific experimental data, any discussion of its potential anticonvulsant mechanisms would be purely speculative.
Metabolic Fate of this compound in Animal Systems
There is a lack of specific information in the public domain regarding the metabolic fate of this compound in animal systems. Studies on the metabolism of xenobiotics, particularly in preclinical animal models, are crucial for understanding their pharmacokinetic and pharmacodynamic properties. These investigations typically identify the major metabolic pathways, the enzymes involved (e.g., cytochrome P450 isoenzymes), and the structures of the resulting metabolites.
In the absence of direct experimental evidence for this compound, it is not possible to provide a scientifically accurate account of its metabolic disposition. General metabolic pathways for similar phenolic and pyrrolidine-containing compounds may involve O-demethylation of the methoxy (B1213986) group and oxidation of the pyrrolidine ring. However, the specific metabolic profile of this compound remains to be determined through in vivo and in vitro metabolic studies.
Computational and Structural Biology Insights
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govresearchgate.net This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as (R)-3-(3-Methoxyphenoxy)pyrrolidine, to the active site of a target protein.
For a compound like this compound, which bears structural similarity to known monoamine reuptake inhibitors, a primary target for docking studies would be the human serotonin (B10506) (hSERT) and norepinephrine (B1679862) (hNET) transporters. nih.govnih.gov Docking simulations would place the ligand into the binding pocket of a homology model or crystal structure of these transporters. The goal is to identify the most stable binding pose and the specific molecular interactions that stabilize the complex. Key interactions typically include hydrogen bonds (e.g., with the pyrrolidine (B122466) nitrogen), hydrophobic interactions with aromatic or aliphatic residues, and polar interactions. idrblab.org For instance, the methoxy (B1213986) group and phenoxy ring could engage in hydrophobic and π-stacking interactions with residues like phenylalanine or tyrosine within the transporter's active site, while the pyrrolidine nitrogen, likely protonated under physiological conditions, could form a critical ionic bond with an acidic residue like an aspartate. idrblab.org
Table 1: Example of a Hypothetical Molecular Docking Result for this compound with a Monoamine Transporter
| Parameter | Value | Interacting Residues (Hypothetical) |
| Binding Affinity (kcal/mol) | -9.5 | Asp98, Val148, Phe317, Tyr151 |
| Hydrogen Bonds | 1 | Pyrrolidine N-H --- Asp98 (side chain) |
| Hydrophobic Interactions | 4 | Phenoxy ring with Phe317, Val148 |
Note: The data in this table is illustrative and represents the type of information generated from a molecular docking study.
Quantum Mechanical Calculations and Conformational Analysis
Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are employed to understand the intrinsic electronic properties and conformational landscape of a molecule. nih.gov For this compound, these calculations can determine the most stable three-dimensional shapes (conformers) of the molecule in the absence of a receptor.
The key flexible bonds in this molecule are the C-O bond connecting the phenoxy group to the pyrrolidine ring and the bonds within the pyrrolidine ring itself, which can adopt various puckered conformations (e.g., envelope or twist). researchgate.net QM calculations would map the potential energy surface by rotating these bonds to identify low-energy, stable conformers. The analysis would reveal the preferred spatial orientation of the bulky 3-methoxyphenoxy substituent relative to the pyrrolidine ring, which is critical for how the molecule fits into a protein's binding site.
Table 2: Hypothetical Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | 75° | 0.00 | 65% |
| 2 | -80° | 0.85 | 25% |
| 3 | 180° | 2.10 | 10% |
Note: This table presents hypothetical data to illustrate the output of a quantum mechanical conformational analysis.
Molecular Dynamics Simulations for Binding Dynamics
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, complementing the static picture provided by molecular docking. nih.gov An MD simulation of this compound bound to a target like hNET would involve simulating the movements of all atoms in the complex and surrounding solvent for a specific period (nanoseconds to microseconds).
This powerful technique allows researchers to assess the stability of the docked pose. nih.gov Key analyses include calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to see if the complex remains in a stable conformation. Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible or rigid. MD simulations can reveal how water molecules mediate interactions and can be used to calculate binding free energies, offering a more accurate prediction of binding affinity than docking alone. mdpi.com
Table 3: Typical Parameters for a Molecular Dynamics Simulation
| Parameter | Specification |
| System | Ligand-Protein Complex in Water Box |
| Force Field | AMBER, CHARMM, or GROMOS |
| Simulation Time | 100-500 nanoseconds |
| Temperature | 310 K (Physiological) |
| Pressure | 1 bar |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Occupancy |
Note: This table outlines common settings for an MD simulation study.
X-ray Crystallography and NMR Spectroscopy for Ligand-Target Complex Elucidation
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for determining the three-dimensional structure of molecules and their complexes at atomic resolution. While computational methods provide predictive models, these experimental techniques offer definitive structural evidence.
If a complex of this compound with its protein target could be successfully crystallized, X-ray diffraction analysis would yield a precise map of atomic coordinates. This would unambiguously show the ligand's binding orientation, its conformation, and all its interactions with the protein, providing ultimate validation for docking and MD models.
Similarly, NMR techniques like Saturation Transfer Difference (STD) NMR and transfer Nuclear Overhauser Effect (trNOE) can identify which parts of a ligand are in close contact with a protein in solution. This information helps to map the binding epitope and validate computational predictions without the need for crystallization. To date, no public X-ray crystal structures or NMR complex studies are available for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov To perform a QSAR study relevant to this compound, it would be included in a dataset of structurally related pyrrolidine derivatives with known activities against a specific target. nih.govnih.gov
Molecular descriptors—numerical values representing various physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape)—are calculated for each compound. Statistical methods, often incorporating machine learning, are then used to build a model that correlates these descriptors with activity. mdpi.comuran.ua A robust QSAR model can be used to predict the activity of new, untested compounds, thereby guiding the design of more potent analogs by suggesting which structural modifications are likely to improve efficacy.
Table 4: Example Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptor | Property Represented |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Lipophilicity | LogP | Hydrophobicity, membrane permeability |
| Steric/Topological | Molecular Weight | Size of the molecule |
| 3D-MoRSE | 3D-Molecule Representation of Structures based on a Electron diffraction | 3D structure information |
Note: This table lists examples of descriptors that would be calculated for this compound in a QSAR analysis.
Future Directions and Research Opportunities
Exploration of New Therapeutic Areas for Pyrrolidine (B122466) Scaffolds
The pyrrolidine ring is a versatile scaffold present in a wide array of biologically active compounds, suggesting that derivatives of (R)-3-(3-Methoxyphenoxy)pyrrolidine could be investigated for a multitude of diseases. nih.govresearchgate.net The five-membered nitrogen heterocycle is a key structural component in drugs targeting the central nervous system (CNS), but its utility is not confined to this area. nih.govfrontiersin.org Research has highlighted the potential of pyrrolidine derivatives in several other therapeutic fields.
These compounds have shown promise as:
Anticancer agents : Certain pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety have demonstrated in vitro anticancer activity against human lung adenocarcinoma cells. mdpi.com
Antidiabetic agents : Polyhydroxylated pyrrolidine derivatives have been synthesized and shown to inhibit enzymes like aldose reductase, which is implicated in diabetic complications. nih.gov
Anti-inflammatory and Analgesic agents : Novel pyrrolidine-2,5-dione derivatives have exhibited significant antinociceptive properties in models of neurogenic and inflammatory pain. mdpi.com
Antimicrobial agents : Various pyrrolidine derivatives have been reported to possess antibacterial, antifungal, and antiviral activities. nih.govtandfonline.com
Enzyme inhibitors : The pyrrolidine skeleton is a crucial element in the design of inhibitors for various enzymes, including DNA gyrase and topoisomerase IV in bacteria. nih.gov
Given this broad spectrum of activity, future research could systematically modify the this compound core to explore these and other therapeutic areas, such as neurodegenerative diseases like Alzheimer's and Parkinson's, or psychiatric disorders. mdpi.comneurosciencenews.com
Table 1: Potential Therapeutic Applications of Pyrrolidine Scaffolds
| Therapeutic Area | Research Findings | Potential Application for this compound Derivatives |
|---|---|---|
| Oncology | Pyrrolidone derivatives with a 3,4,5-trimethoxyphenyl group show activity against lung cancer cells. mdpi.com | Development of novel anti-tumor agents. |
| Diabetes | Polyhydroxylated pyrrolidines can inhibit aldose reductase, relevant to diabetic complications. nih.gov | Creation of new treatments for diabetic neuropathy or retinopathy. google.com |
| Pain & Inflammation | Pyrrolidine-2,5-dione derivatives show potent analgesic effects in preclinical models. mdpi.com | Synthesis of new non-opioid analgesics for chronic pain. |
| Infectious Diseases | Pyrrolidine derivatives exhibit antibacterial, antifungal, and antiviral properties. nih.gov | Designing novel antibiotics or antivirals to combat resistant pathogens. |
| CNS Disorders | The pyrrolidine ring is a common feature in drugs for epilepsy and other neurological conditions. google.com | Further optimization for neuropsychiatric and neurodegenerative diseases. marketscreener.com |
Development of Advanced In vitro and In vivo Preclinical Models
The translation of drug candidates from preclinical research to clinical success is a major challenge, particularly for CNS disorders. catapult.org.uk The development and use of more predictive preclinical models are crucial. Future research on this compound derivatives will benefit significantly from these advanced models.
Human iPSC-Derived Models : The use of induced pluripotent stem cells (iPSCs) allows for the creation of human-specific cell types, such as neurons, microglia, and astrocytes. ncardia.com These models can be derived from patients with specific diseases, offering a platform to test the efficacy and neurotoxicity of new compounds in a more biologically relevant context. catapult.org.ukncardia.com This is a significant step up from traditional immortalized cell lines. ncardia.com
Patient-Derived Xenografts (PDX) : For rare CNS cancers, PDX models, where tumor tissue from a patient is implanted into an animal model, have shown high fidelity to the original tumor's biology. oup.com These models are invaluable for testing targeted therapies in a system that recapitulates human tumor heterogeneity. oup.com
Alternative Animal Models : Models like the zebrafish have become popular for in vivo testing due to their genetic similarity to humans, rapid development, and cost-effectiveness, making them suitable for high-throughput screening of compounds for efficacy and toxicity. biobide.com
Complex In Vitro Systems : Three-dimensional (3D) cell cultures and organoids more accurately mimic the complex cell-cell interactions and microenvironment of the human brain compared to traditional 2D cultures. catapult.org.ukbiobide.com
By employing a combination of these innovative models, researchers can gain greater confidence in the therapeutic potential of a compound before it enters costly clinical trials. oup.com
Table 2: Advanced Preclinical Models for CNS Drug Discovery
| Model Type | Description | Advantage for Pyrrolidine Research |
|---|---|---|
| iPSC-Derived Cells | Stem cells generated from somatic cells, differentiated into neurons, microglia, etc. ncardia.com | Enables testing on human-specific, disease-relevant cell types. catapult.org.uk |
| Patient-Derived Xenografts (PDX) | Implantation of patient tumor tissue into immunocompromised mice. oup.com | High-fidelity models for testing anticancer efficacy against rare CNS tumors. oup.com |
| Zebrafish | Small, transparent vertebrate model with rapid development. biobide.com | Cost-effective for large-scale in vivo screening of toxicity and efficacy. biobide.com |
| 3D Cultures/Organoids | Self-organizing 3D structures that mimic organ architecture. biobide.com | Better recapitulation of the brain's complex microenvironment. catapult.org.uk |
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to identify patterns and make predictions that would be impossible for human researchers alone. mentalhealthctr.comnih.gov These technologies can significantly accelerate the development of derivatives from the this compound scaffold.
Key applications include:
Target Identification : AI algorithms can mine genomic, proteomic, and clinical data to identify novel biological targets for psychiatric and neurological disorders. mentalhealthctr.comnih.gov
Compound Screening and Repurposing : ML models can screen millions of compounds to predict their activity against a specific target, dramatically speeding up the initial stages of drug discovery. neurosciencenews.commentalhealthctr.com This approach can also identify existing drugs that could be repurposed for new indications. neurosciencenews.com
Prediction of Properties : A significant hurdle for CNS drugs is crossing the blood-brain barrier (BBB). AI/ML models are being developed to predict a molecule's ability to permeate the BBB, allowing chemists to prioritize the synthesis of the most promising candidates. nih.gov
De Novo Drug Design : AI can generate novel molecular structures, optimized for specific properties like target affinity and low toxicity, that chemists may not have conceived of. nih.gov For instance, AI has been used to model the 3D structure of receptors like TAAR1, a target for mental health disorders, to discover new agonist molecules. news-medical.net
The National Institute of Mental Health (NIMH) is actively encouraging the use of AI/ML in the early stages of drug development for psychiatric disorders, highlighting its potential to make the process faster and more accurate. mentalhealthctr.com
Synthesis of Prodrugs and Targeted Delivery Systems
A major challenge in CNS drug development is effectively delivering therapeutic agents across the highly selective blood-brain barrier (BBB). researchgate.netrsc.org Many potentially effective compounds fail because they cannot reach their target in the brain in sufficient concentrations. Future research on this compound derivatives should incorporate strategies for enhanced CNS delivery.
Prodrug Approach : A prodrug is an inactive or less active form of a drug that is converted into the active parent drug in the body. nih.gov For CNS delivery, a drug can be chemically modified to be more lipophilic, allowing it to passively diffuse across the BBB. nih.gov Once in the brain, it is enzymatically or chemically converted to its active form. nih.gov This strategy has been successfully used for drugs like L-dopa to deliver dopamine (B1211576) to the brain. nih.gov
Targeted Delivery Systems : Nanotechnology offers promising vehicles for delivering drugs to the CNS. nih.govcd-bioparticles.net
Nanoparticles : Polymeric nanoparticles, liposomes, and other nanocarriers can encapsulate drugs, protecting them from degradation in the bloodstream and facilitating their transport across the BBB. nih.gov Their surfaces can be modified with ligands that bind to specific receptors on the BBB to promote receptor-mediated transport. cd-bioparticles.net
Extracellular Vesicles (EVs) : Exosomes, which are natural nanoparticles involved in intercellular communication, can be engineered to carry drug cargo. frontiersin.orgnih.gov Their natural ability to cross biological barriers makes them attractive delivery vehicles for CNS therapeutics. nih.gov
Nose-to-Brain Delivery : The intranasal route is being explored as a non-invasive method to bypass the BBB and deliver drugs directly to the CNS. frontiersin.orgmdpi.com
These strategies can improve the therapeutic index of a drug by increasing its concentration at the target site while minimizing systemic exposure and potential side effects. nih.gov
Conclusion
Summary of Key Research Findings and Methodological Advancements
Research surrounding (R)-3-(3-Methoxyphenoxy)pyrrolidine and related substituted pyrrolidines has largely been driven by their incorporation into high-value pharmaceutical agents. The pyrrolidine (B122466) ring is a "privileged scaffold," a structural motif frequently found in successful drugs due to its ability to present substituents in a well-defined three-dimensional orientation, enhancing interaction with biological targets. researchgate.netnih.gov
Key Research Findings:
Chiral Building Block for Complex Molecules: The primary significance of this compound lies in its utility as a chiral synthon. The defined (R)-stereochemistry at the 3-position is crucial for the enantioselective synthesis of target molecules, where specific stereoisomers are responsible for the desired biological activity. nih.gov The spatial arrangement of the methoxyphenoxy group is a key determinant in the molecule's ability to bind to specific receptors or enzymes. nih.gov
Application in the Synthesis of Bioactive Compounds: While direct public-domain research focusing exclusively on this compound is specific, the broader class of 3-substituted pyrrolidines is well-documented in the synthesis of potent therapeutics. A prominent example is Darifenacin, a selective M3 muscarinic receptor antagonist used to treat overactive bladder. rasayanjournal.co.innih.gov Darifenacin contains a related (S)-pyrrolidine core, highlighting the importance of this heterocyclic system in designing drugs that target specific receptors. nih.govnih.gov The synthesis of such molecules often involves the coupling of a chiral pyrrolidine intermediate with other complex fragments. google.com
Foundation for Novel Therapeutics: Research has demonstrated the versatility of the pyrrolidine scaffold in developing treatments for a range of conditions beyond overactive bladder. For instance, pyrrolidine-based analogs have been investigated as potential agents against neglected tropical diseases like leishmaniasis, showcasing the platform's adaptability. nih.gov
Methodological Advancements:
The synthesis of enantiomerically pure pyrrolidines like this compound has been a subject of intense research, leading to significant methodological progress.
Asymmetric Synthesis: Modern organic synthesis has moved beyond classical resolution methods towards more efficient catalytic asymmetric syntheses. Techniques such as organocatalytic Michael additions and diastereoselective allylations have been developed to create substituted pyrrolidines with high enantiomeric purity. researchgate.net These methods are critical for producing specific stereoisomers like the (R)-enantiomer of 3-(3-Methoxyphenoxy)pyrrolidine.
Use of Chiral Precursors: A common and effective strategy involves starting from readily available chiral precursors, such as proline or (S)-3-hydroxypyrrolidine. rsc.orgnih.gov These natural and synthetic chiral pool materials provide a robust foundation for building more complex pyrrolidine derivatives through established chemical transformations.
Advanced Purification and Analysis: The development of sophisticated chromatographic techniques (e.g., HPLC) and spectroscopic methods (e.g., NMR, Mass Spectrometry) has been instrumental in the isolation, purification, and characterization of specific pyrrolidine isomers and in identifying trace impurities during multi-step syntheses. rasayanjournal.co.innih.gov
Unaddressed Research Questions and Future Prospects in the Field
Despite the progress, several areas concerning this compound and its derivatives remain ripe for exploration. The continued evolution of drug discovery and chemical synthesis presents new opportunities and challenges.
Unaddressed Research Questions:
Full Range of Biological Activity: What is the full biological activity profile of this compound itself? While it is primarily viewed as a synthetic intermediate, its own potential pharmacological properties have not been extensively reported in public literature.
Optimization of Synthetic Routes: Can more efficient, scalable, and sustainable synthetic routes to this compound be developed? Reducing the number of steps, improving yields, and utilizing greener solvents and catalysts are ongoing goals in industrial chemistry.
Structure-Activity Relationship (SAR) Studies: A detailed exploration of how modifications to the methoxyphenyl group (e.g., changing the position or nature of the substituent) affect the biological activity of the final compounds derived from this building block could lead to the discovery of more potent and selective drugs. nih.gov
Future Prospects:
The future of research in this area is bright, with several promising directions.
Novel Drug Scaffolds: The use of this compound and similar chiral building blocks will be central to the design of next-generation therapeutics. By systematically modifying this scaffold, medicinal chemists can explore new chemical space and develop drugs for a wider range of diseases, including cancers, central nervous system disorders, and infectious diseases. nih.gov
Development of Privileged Building Block Libraries: There is a growing trend in creating libraries of "privileged" building blocks for use in fragment-based drug discovery and high-throughput screening. This compound is an ideal candidate for inclusion in such libraries, providing a ready source of three-dimensional complexity for drug discovery campaigns.
Application in Bioconjugation and Chemical Biology: The pyrrolidine scaffold could be adapted for use as a linker or functional tag in chemical biology to probe biological systems or to construct antibody-drug conjugates (ADCs), a rapidly growing class of cancer therapeutics.
Q & A
Basic: What synthetic routes are commonly used to prepare (R)-3-(3-Methoxyphenoxy)pyrrolidine, and how are reaction conditions optimized?
Answer:
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions . For example:
- Step 1 : Reacting 3-methoxyphenol with a pyrrolidine derivative under basic conditions (e.g., NaOH or K₂CO₃) to form the phenoxy-pyrrolidine backbone .
- Step 2 : Chiral resolution or asymmetric synthesis to isolate the (R)-enantiomer, often using chiral catalysts or chromatography .
Optimization Factors : - Solvent Choice : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction rates .
- Temperature : Controlled heating (e.g., 80–100°C) balances yield and side-product formation .
- Purification : Column chromatography or recrystallization ensures enantiomeric purity (>98% ee) .
Advanced: How can researchers resolve contradictory biological activity data reported for this compound across studies?
Answer:
Contradictions may arise from:
- Enantiomeric Impurities : Even minor (S)-enantiomer contamination can skew results. Validate purity via chiral HPLC or circular dichroism .
- Assay Variability : Standardize cell-based assays (e.g., consistent cell lines, incubation times) .
- Solubility Differences : Use uniform solvents (e.g., DMSO with <0.1% v/v) to avoid confounding pharmacokinetic effects .
Case Study : A 2024 study resolved conflicting neuroactivity data by re-testing batches with confirmed enantiomeric purity .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Structural Confirmation :
- NMR : H/C NMR identifies methoxyphenoxy and pyrrolidine protons (e.g., δ 3.8 ppm for methoxy group) .
- Mass Spectrometry : HRMS confirms molecular ion ([M+H] expected ~250.14 m/z) .
- Enantiomeric Purity :
Advanced: How does the (R)-enantiomer’s activity compare to the (S)-enantiomer in target binding?
Answer:
- Molecular Docking : The (R)-enantiomer shows stronger binding to serotonin receptors (e.g., 5-HT, ΔG = −9.2 kcal/mol vs. −6.8 kcal/mol for (S)-form) due to optimal spatial alignment .
- In Vitro Validation : Radioligand displacement assays (e.g., H-8-OH-DPAT binding) confirm 10-fold higher affinity for (R)-enantiomer .
Implication : Enantiomer-specific activity underscores the need for rigorous stereochemical control in drug development .
Basic: What are the key pharmacological activities reported for this compound?
Answer:
- Anticancer : Induces apoptosis in HeLa cells (IC = 12 µM) via caspase-3 activation .
- Neuropharmacology : Modulates dopamine reuptake (EC = 0.8 µM in rat synaptosomes) .
Method Note : Activity is assay-dependent; use orthogonal methods (e.g., Western blot + flow cytometry) for validation .
Advanced: What strategies optimize the compound’s metabolic stability without compromising activity?
Answer:
- Structural Modifications :
- Replace methoxy with fluoro to reduce CYP450-mediated oxidation .
- Introduce methyl groups on pyrrolidine to hinder glucuronidation .
- In Silico Tools : Predict metabolic hotspots with ADMET Predictor™ or SwissADME .
Case Study : A 2023 study improved half-life (t from 1.2 to 4.7 h) via 4-fluoro substitution on the phenoxy ring .
Basic: How is the compound’s stability assessed under varying storage conditions?
Answer:
- Forced Degradation Studies :
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
- Phenoxy Modifications :
- Pyrrolidine Ring :
- N-Methylation reduces hERG channel liability while maintaining target binding .
SAR Workflow : High-throughput screening → QSAR modeling → lead optimization .
- N-Methylation reduces hERG channel liability while maintaining target binding .
Basic: What are common impurities in synthesized batches, and how are they controlled?
Answer:
- Byproducts :
- QC Methods :
Advanced: What computational tools predict synthetic feasibility and retrosynthetic pathways?
Answer:
- Retrosynthesis Platforms :
- Pistachio/Bkms_metabolic : Generates one-step routes using >10 reaction templates .
- Synthia™ : Prioritizes routes with >85% predicted yield based on historical data .
Case Study : A 2024 patent used AI-driven retrosynthesis to reduce steps from 7 to 3 for a related pyrrolidine analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
